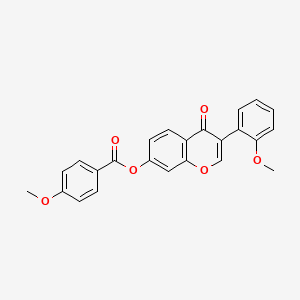

![molecular formula C20H23N3O5S B2552189 N-(4-(N-(4-乙基-5-氧代-2,3,4,5-四氢苯并[f][1,4]噁杂戊环-7-基)磺酰胺)苯基)丙酰胺 CAS No. 922062-60-0](/img/structure/B2552189.png)

N-(4-(N-(4-乙基-5-氧代-2,3,4,5-四氢苯并[f][1,4]噁杂戊环-7-基)磺酰胺)苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been synthesized and studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, as well as their potential in cardiac electrophysiological modulation .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the introduction of various functional groups to the benzamide core to enhance their biological activity. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, with some compounds showing significant potency in vitro . Another study reported the synthesis of benzamide derivatives with sulfonyl, chlorophenoxy, and dibenzoazepine substitutions, which were evaluated for their antimicrobial efficacy . Additionally, substituted benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties were synthesized using sodium borohydride reduction of corresponding ylides .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their biological activity. Single crystal X-ray studies have been used to characterize the structure of some benzamide derivatives, revealing important features such as inter and intramolecular hydrogen bonding, which could be crucial for their biological function . The crystallographic studies provide insights into the three-dimensional arrangement of atoms within the molecules, which is essential for understanding their interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. The studies mentioned do not detail specific chemical reactions for the compound , but they do describe general synthetic routes and modifications to the benzamide core that result in the formation of compounds with desired properties . These reactions typically involve the formation of amide bonds, sulfonamide linkages, and the introduction of heterocyclic moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For example, the presence of sulfonyl groups and heterocyclic rings can impact the compound's solubility and its ability to penetrate biological membranes . These properties are crucial for the compound's efficacy as a drug, as they determine its bioavailability and therapeutic window.

科学研究应用

抗癌活性

已设计和合成具有相似结构特征的化合物,以期获得潜在的抗癌活性。例如,N-取代苯甲酰胺的衍生物已显示出对多种癌细胞系(包括乳腺癌、肺癌、结肠癌和卵巢癌)的中等至优异的抗癌活性。对这些化合物抑制癌细胞生长的能力进行了评估,一些衍生物表现出比依托昔单抗等参考药物更高的抗癌活性 (Ravinaik 等,2021)。

抗菌活性

抗菌潜力是具有磺酰胺和苯甲酰胺部分的化合物的另一个重要研究领域。据报道,各种含有磺酰胺部分的合成的杂环化合物表现出抗菌特性。对这些化合物针对一组细菌和真菌菌株进行了测试,显示出显着的活性,并突出了此类化合物在开发新的抗菌剂中的潜力 (Darwish,2014)。

酶抑制

所讨论化合物的结构特征表明其作为酶抑制剂的潜力,这可以在各种治疗领域中加以探索。例如,已研究了类似化合物的对碳酸酐酶的抑制作用,碳酸酐酶是参与许多生理和病理过程的酶。这些化合物的独特磺酰胺官能团使它们能够作为有效的酶抑制剂,为开发新的治疗剂提供了一条有希望的途径 (Sapegin 等,2018)。

属性

IUPAC Name |

N-[4-[(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-3-19(24)21-14-5-8-16(9-6-14)29(26,27)22-15-7-10-18-17(13-15)20(25)23(4-2)11-12-28-18/h5-10,13,22H,3-4,11-12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPXLGUYTBMJET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2552107.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2552109.png)

![N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2552113.png)

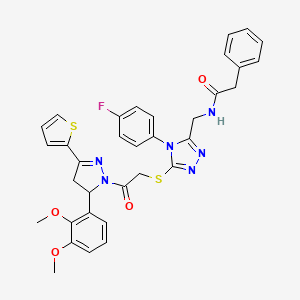

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)

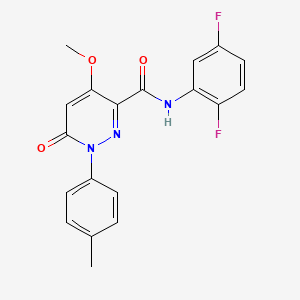

![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)

![6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2552117.png)

![N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2552118.png)

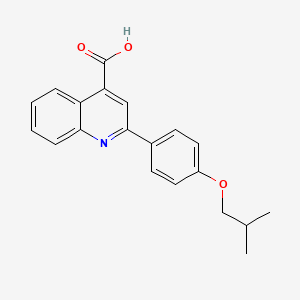

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2552119.png)

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)

![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)